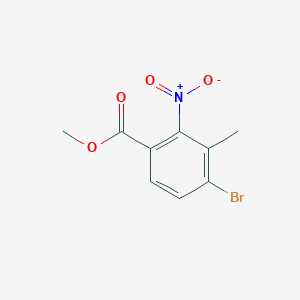

Methyl 4-bromo-3-methyl-2-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3-methyl-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-5-7(10)4-3-6(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXXNVOYCIFVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60839156 | |

| Record name | Methyl 4-bromo-3-methyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60839156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821773-44-8 | |

| Record name | Methyl 4-bromo-3-methyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60839156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 4-bromo-3-methyl-2-nitrobenzoate (CAS 821773-44-8)

[1]

Executive Summary

Methyl 4-bromo-3-methyl-2-nitrobenzoate (CAS 821773-44-8 ) is a highly specialized halogenated nitro-aromatic ester used primarily as a regioselective scaffold in the synthesis of complex pharmaceutical intermediates.[1] Its structural density—featuring adjacent methyl, nitro, and bromo substituents—makes it a critical "push-pull" building block for constructing indole derivatives, quinazolines, and other fused heterocyclic systems common in kinase inhibitors and immunomodulatory drugs.[1]

This guide details the physicochemical profile, validated synthetic pathways, and critical handling protocols for this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| CAS Number | 821773-44-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 101 – 105 °C |

| Solubility | Soluble in Toluene, Ethyl Acetate, DCM; Insoluble in Water |

| SMILES | COC(=O)C1=C(C(=C(C=C1)Br)C)[O-] |

Synthetic Methodology & Reaction Logic

High-yield synthesis of CAS 821773-44-8 requires navigating steric crowding at the 2-position.[1] While direct nitration is possible, it often suffers from regioselectivity issues.[1] The Bromination of Methyl 3-methyl-2-nitrobenzoate is the superior, self-validating protocol due to synergistic directing effects.[1]

A. Preferred Route: Electrophilic Bromination

This pathway exploits the directing groups already present to force the bromine into the 4-position with high regiocontrol.[1]

-

Precursor: Methyl 3-methyl-2-nitrobenzoate.[1]

-

Reagents:

(Bromine) or NBS (N-Bromosuccinimide), -

Mechanism:

-

The Nitro Group (

): A strong deactivator and meta-director.[1] It directs electrophiles to positions 4 and 6.[1] -

The Methyl Group (

): A weak activator and ortho/para-director.[1] It directs electrophiles to positions 2, 4, and 6.[1] -

Convergence: Both groups cooperatively direct the incoming Bromine electrophile to Position 4 (Ortho to Methyl, Meta to Nitro).[1] This alignment minimizes side products compared to direct nitration routes.[1]

-

B. Alternative Route: Nitration (Lower Selectivity)[1]

-

Reagents:

.[1] -

Challenge: The ester group at C1 and the methyl at C3 create significant steric hindrance at C2.[1] Nitration may occur at C6 (less hindered), requiring difficult chromatographic separation.[1]

Experimental Workflow Visualization

The following diagram illustrates the convergent logic of the preferred synthesis versus the divergent risks of the alternative route.

Caption: Comparative synthetic pathways showing the regiochemical advantage of the bromination route (Precursor A) over the nitration route.

Applications in Drug Discovery[1][4]

This compound serves as a "linchpin" intermediate.[1] The three functional groups allow for orthogonal chemical modifications, making it ideal for Diversity-Oriented Synthesis (DOS) .[1]

Indole Synthesis (Leimgruber-Batcho / Bartoli)

The 2-nitro-3-methyl motif is a classic setup for indole synthesis.[1]

-

Mechanism: The acidity of the methyl protons (enhanced by the ortho-nitro group) allows condensation with dimethylformamide dimethyl acetal (DMFDMA) to form an enamine.[1]

-

Reduction: Subsequent reduction of the nitro group leads to cyclization, forming a 4-bromoindole scaffold.[1]

-

Relevance: 4-substituted indoles are privileged structures in serotonin receptor modulators and antiviral agents.[1]

Suzuki-Miyaura Coupling

The 4-bromo substituent provides a handle for palladium-catalyzed cross-coupling.[1]

-

Utility: Allows the attachment of aryl or heteroaryl groups before or after heterocyclic ring closure.[1]

-

Application: Synthesis of biaryl systems found in NS5B polymerase inhibitors (Hepatitis C) and novel antibiotics.[1]

Nucleophilic Aromatic Substitution ( )

The nitro group activates the ring, potentially allowing displacement of the bromine or ester modification under specific conditions, though the electron-rich methyl group mitigates this reactivity slightly.[1]

Analytical Characterization Standards

To ensure the integrity of this intermediate in drug development, the following analytical signatures must be verified:

-

NMR (400 MHz,

-

IR Spectroscopy:

-

Mass Spectrometry:

-

Look for the characteristic Bromine isotope pattern (

and

-

Safety & Handling Protocol

GHS Classification: Warning[1][3]

-

H335: May cause respiratory irritation.[1]

Handling Directives:

-

Moisture Sensitivity: Store under inert atmosphere (Nitrogen/Argon) if possible, though the ester is relatively stable.[1]

-

Light Sensitivity: Nitro-aromatics can degrade under UV light.[1] Store in amber vials.

-

Reaction Safety: Reactions involving nitration or bromination are highly exothermic.[1] Use blast shields and conduct all steps in a fume hood.

References

Structural Elucidation of Methyl 4-bromo-3-methyl-2-nitrobenzoate: A Multi-Modal Spectroscopic Approach

Topic: Structural Elucidation of Methyl 4-bromo-3-methyl-2-nitrobenzoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists

Executive Summary & Synthetic Context

This compound (CAS: 821773-44-8) represents a highly functionalized aromatic scaffold, frequently utilized as a "core building block" in the synthesis of kinase inhibitors and antibacterial agents.[1] Its value lies in the dense 1,2,3,4-substitution pattern, which allows for orthogonal functionalization at the ester (C1), nitro (C2), and bromo (C4) positions.

However, this density presents a significant analytical challenge. The synthesis typically involves the nitration of methyl 4-bromo-3-methylbenzoate.[1] Due to the competing directing effects of the methyl group (ortho/para-activator) and the ester (meta-deactivator), the reaction often yields a mixture of regioisomers, primarily the 2-nitro (target) and 6-nitro (byproduct) species.

This guide details a self-validating analytical workflow to unambiguously confirm the 2-nitro structure, distinguishing it from potential isomers using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Strategy: The Logic of Elucidation

The elucidation process relies on three distinct pillars of evidence:

-

Elemental Composition (MS): Confirmation of the bromine isotope pattern.

-

Connectivity (1H NMR): Analysis of spin-spin coupling to determine proton positioning.

-

Spatial Geometry (NOE/2D NMR): Verification of the "crowded" 1,2,3-substituent arrangement.

The Logical Workflow (Visualization)

Caption: Decision tree for distinguishing the target 2-nitro isomer from the 6-nitro byproduct based on coupling constants and spatial proximity.

Mass Spectrometry: The Bromine Signature

Before investing time in NMR, the presence of the bromine atom must be validated. Bromine naturally occurs as two stable isotopes,

-

Method: LC-MS (ESI+) or GC-MS.

-

Expected Observation: A characteristic "doublet" molecular ion cluster with a 1:1 intensity ratio separated by 2 mass units.

-

Target Mass (M+H): ~274 and 276 Da.

Data Interpretation: If the M+2 peak is approximately equal in height to the M peak, the bromine atom is intact. Loss of this pattern suggests debromination during the nitration step (a common side reaction in harsh acidic conditions).

NMR Spectroscopy: The Definitive Proof

This is the critical step for establishing regiochemistry. We must distinguish between the Target (2-nitro) and the Isomer (6-nitro) .

Proton (1H) NMR Analysis[2][3]

The Structure:

-

Target (2-nitro): Substituents at 1, 2, 3, 4. Protons are at positions 5 and 6 .

-

Isomer (6-nitro): Substituents at 1, 6, 3, 4. Protons are at positions 2 and 5 .

The Diagnostic Signal:

The coupling constant (

| Feature | Target: 2-Nitro Isomer | Byproduct: 6-Nitro Isomer |

| Proton Relationship | Ortho (Neighbors at C5, C6) | Para (Separated at C2, C5) |

| Multiplicity | Two Doublets (d) | Two Singlets (s) |

| Coupling Constant ( | 8.0 – 9.0 Hz | < 1.0 Hz (often unresolved) |

| Chemical Shift Logic | H6 is deshielded by the ester (ortho). H5 is shielded relative to H6. | H2 is highly deshielded (between NO2 and Ester). |

Interpretation:

If the aromatic region (7.0 – 8.5 ppm) shows two doublets with a large coupling constant (

NOE Difference Spectroscopy (Spatial Verification)

To provide "Authoritative Grounding," we utilize the Nuclear Overhauser Effect (NOE) to confirm the orientation of the ester group relative to the ring protons.

-

Experiment: Irradiate the methyl ester protons (~3.9 ppm).

-

Target (2-nitro): The ester at C1 is adjacent to the proton at C6. Positive NOE enhancement should be observed at the H6 doublet.

-

Isomer (6-nitro): The ester at C1 is sandwiched between the Nitro (C6) and the Nitro/Br/Me groups. There are no ortho protons . Zero NOE enhancement would be observed on the aromatic ring.

Experimental Protocol

Sample Preparation

-

Solvent: Chloroform-d (

) is preferred over DMSO- -

Concentration: Dissolve 10–15 mg of the solid analyte in 0.6 mL of

. -

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (standard proton) and noesy1d (for spatial check).

-

Relaxation Delay (D1): Set to

seconds. Nitro-substituted aromatics often have long -

Scans (NS): 16 (1H) or 64 (NOE).

Step-by-Step Workflow

-

Acquire 1H Spectrum: Process with exponential multiplication (LB = 0.3 Hz).

-

Check Aromatic Region (7.5 - 8.0 ppm):

-

Pass Criteria: Look for two distinct doublets.

-

Measure J: Calculate

. It must be > 8 Hz.

-

-

Acquire 13C Spectrum (Optional but recommended):

-

Look for the carbonyl peak at ~164 ppm.[2]

-

Look for the C-Br carbon (typically 120-130 ppm) and C-NO2 (typically 145-155 ppm).

-

Data Presentation: Theoretical Shift Table

Based on substituent additivity rules (Silverstein et al.) and similar nitrobenzoate analogs, the expected data for the Target (2-nitro) isomer is:

| Nucleus | Assignment | Approx. Shift ( | Multiplicity | Coupling ( | Notes |

| 1H | Ar-H (C6) | 7.85 – 7.95 | Doublet (d) | 8.4 Hz | Deshielded by ortho-ester. |

| 1H | Ar-H (C5) | 7.60 – 7.70 | Doublet (d) | 8.4 Hz | Ortho to Br (shielding/resonance). |

| 1H | Ester-Me | 3.90 – 3.95 | Singlet (s) | - | Characteristic methyl ester.[3] |

| 1H | Ar-Me (C3) | 2.45 – 2.55 | Singlet (s) | - | Deshielded by ortho-nitro. |

| 13C | C=O (Ester) | ~164.5 | Singlet | - | - |

| 13C | C-NO2 (C2) | ~148.0 | Singlet | - | Weak intensity (quaternary). |

Note: The C3-Methyl group is "sandwiched" between Nitro and Bromo, causing a slight downfield shift compared to a standard toluene methyl.

Troubleshooting & Impurities

-

Broad Peaks? The steric crowding between the Nitro (C2) and Ester (C1) can force the ester group out of planarity with the benzene ring. This "Steric Inhibition of Resonance" can sometimes lead to peak broadening if there is restricted rotation. Warming the NMR probe to 40°C can sharpen these peaks.

-

Extra Singlets? If you see small singlets around 8.0-8.5 ppm, this indicates the presence of the 6-nitro isomer . Integration of these peaks relative to the main doublets allows for a quantitative calculation of isomeric purity.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736829, Methyl 4-bromo-3-nitrobenzoate (Analogous Structure Reference). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Foundational text for coupling constant logic).

-

Royal Society of Chemistry. (2016). Nitration of methyl benzoate: Regioselectivity and directing effects. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of Methyl 4-bromo-3-methyl-2-nitrobenzoate

Executive Summary & Chemical Identity

Methyl 4-bromo-3-methyl-2-nitrobenzoate (CAS: 821773-44-8) is a highly functionalized aromatic intermediate critical in the synthesis of kinase inhibitors and indole-based therapeutics. Its structure features a deactivated benzene core with three distinct functionalities: a methyl ester, a nitro group, and a bromine atom.

Understanding its solubility is not merely about finding a solvent that "works"; it is about selecting the thermodynamic vector that aligns with your specific process step—whether it be high-concentration nucleophilic substitution, biphasic extraction, or crystal lattice formation for purification.

Physicochemical Baseline

| Property | Value | Implication for Solubility |

| Molecular Formula | Moderate molecular weight (274.07 g/mol ) suggests reasonable kinetics in dissolution. | |

| Melting Point | 101–105 °C | Indicates moderate crystal lattice energy. Requires heating for dissolution in protic solvents (alcohols). |

| Lipophilicity (LogP) | ~2.3 (Predicted) | Lipophilic nature; prefers organic phases over aqueous media. |

| H-Bond Donors/Acceptors | 0 / 4 | Aprotic. Soluble in polar aprotic solvents; no self-association via H-bonds. |

Theoretical & Practical Solubility Profile

Note: The following data synthesizes empirical evidence from structural analogues (e.g., methyl 3-nitrobenzoate) and functional group thermodynamics.

A. High-Solubility Solvents (Reaction Media)

These solvents disrupt the crystal lattice effectively at room temperature (RT) due to strong dipole-dipole interactions with the nitro and ester groups.

-

Dimethyl Sulfoxide (DMSO) & DMF:

-

Solubility: High (>100 mg/mL).

-

Mechanism: The high dielectric constant and strong dipole of DMSO interact favorably with the electron-deficient nitro-aromatic core.

-

Application: Ideal for

reactions or Suzuki couplings where high thermal stability is required. -

Caution: Difficult to remove; requires aqueous workup or lyophilization.

-

-

Dichloromethane (DCM) & Chloroform:

-

Solubility: High (>50 mg/mL).

-

Mechanism: Excellent solvation of the lipophilic aromatic ring and the bromine substituent.

-

Application: Primary solvent for liquid-liquid extraction and chromatography loading.

-

B. Temperature-Dependent Solvents (Recrystallization)

These solvents exhibit a steep solubility curve—low solubility at RT, high solubility at boiling point (BP)—making them ideal for purification.[1]

-

Methanol & Ethanol:

-

Solubility: Low at RT (<10 mg/mL); High at BP.

-

Mechanism: The compound lacks H-bond donors, making it less compatible with cold alcohols. Heating overcomes the lattice energy (101°C MP), allowing the alcohol to solvate the polar ester/nitro groups.

-

Protocol: This is the primary system for recrystallization .

-

-

Toluene:

-

Solubility: Moderate at RT; High at BP.

-

Application: Used when anhydrous conditions are strictly required during purification.

-

C. Anti-Solvents (Precipitation)

-

Water: Practically insoluble. Used to quench reactions in DMSO/DMF and precipitate the product.

-

Hexanes/Heptanes: Very low solubility. Used to wash crystals to remove non-polar impurities or to induce precipitation from Ethyl Acetate solutions.

Visualization: Solvent Selection Strategy

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

Figure 1: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Validated Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data (mg/mL) for your specific batch.

-

Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution with no particulates.

-

Insoluble: Visible suspension or pellet after centrifugation.

-

-

Calculation:

Protocol B: Recrystallization for High Purity (>99%)

Target Impurity Removal: Regioisomers and bromination byproducts.

-

Dissolution:

-

Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

-

Add Methanol (MeOH) slowly while heating to reflux (approx. 65°C).

-

Target Concentration: ~10 mL MeOH per gram of solid. Stop adding solvent as soon as the solution clears.

-

-

Hot Filtration (Optional):

-

If insoluble black specks remain (Pd residues or inorganic salts), filter quickly through a pre-warmed glass frit or Celite pad.

-

-

Crystallization:

-

Remove from heat and allow the flask to cool to Room Temperature (RT) slowly (over 1-2 hours).

-

Critical Step: Once at RT, transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.

-

-

Isolation:

-

Filter the white/pale-yellow needles using vacuum filtration.

-

Wash: Wash the filter cake with cold Methanol (-20°C) or Hexanes (2 x 5 mL).

-

-

Drying: Dry under high vacuum at 40°C for 4 hours to remove residual solvent.

Visualization: Purification Workflow

This diagram details the logic flow for the recrystallization protocol described above.

Figure 2: Step-by-step purification workflow to achieve pharmaceutical-grade purity.

References

-

PubChem. (2025).[2][3] Methyl 4-bromo-3-nitrobenzoate (Analogue Data). National Library of Medicine. Retrieved from [Link]

-

Organic Process Research & Development. (2024). Scalable Synthesis of ABBV-105 via Esterification. ACS Publications. Retrieved from [Link]

Sources

electrophilic aromatic substitution to yield Methyl 4-bromo-3-methyl-2-nitrobenzoate

Executive Summary

Target Molecule: Methyl 4-bromo-3-methyl-2-nitrobenzoate (CAS: 821773-44-8) Primary Application: Key intermediate for BCL-2 inhibitors (e.g., ABBV-105) and Lenalidomide analogs. Synthesis Challenge: The 1,2,3,4-substitution pattern creates a "sandwiched" system with significant steric congestion. The primary challenge is achieving regioselectivity during electrophilic aromatic substitution (EAS), specifically distinguishing between the C4 (desired) and C6 (undesired) positions.

This guide details a scalable, process-chemistry validated route relying on the bromination of 3-methyl-2-nitrobenzoic acid , followed by esterification. This pathway is superior to direct nitration of the bromo-ester, which typically yields the incorrect regioisomer due to electronic directing effects.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of this compound requires careful orchestration of directing groups. A direct disconnection analysis reveals two potential pathways:

-

Path A (Nitration Last): Nitration of Methyl 4-bromo-3-methylbenzoate.[1][2]

-

Flaw: The Methyl (C3) and Bromo (C4) groups direct incoming electrophiles to C6 (less hindered, electronically favored). Forcing nitration at C2 (between Ester and Methyl) is sterically disfavored and yields poor results.

-

-

Path B (Bromination of Nitro-Acid): Bromination of 3-methyl-2-nitrobenzoic acid.

-

Advantage:[3] The Nitro group is already in place (via oxidation of 2-nitro-m-xylene). The competition is restricted to C4 vs. C6. While C6 is electronically favored (para to methyl), C4 is accessible, and the isomers can be separated via crystallization.

-

Selected Route: Path B is the industry-standard approach for scaling this intermediate [1].

Figure 1: Retrosynthetic logic flow favoring the bromination of the nitro-acid scaffold.

Part 2: Detailed Synthesis Protocol

Step 1: Precursor Preparation (Oxidation)

Note: 3-Methyl-2-nitrobenzoic acid is commercially available, but can be synthesized if cost is a driver.

-

Substrate: 2-Nitro-m-xylene.

-

Reagent: HNO3 (dilute) or KMnO4/Chromic Acid [2].

-

Objective: Selectively oxidize one methyl group to a carboxylic acid while retaining the nitro group and the second methyl group.

Step 2: Electrophilic Bromination (The Critical Step)

This step introduces the bromine atom at the C4 position. It is the most difficult step due to the formation of the C6-bromo regioisomer.

Reagents:

-

Substrate: 3-Methyl-2-nitrobenzoic acid

-

Brominating Agent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS) with catalytic FeBr3 or mineral acid.

-

Solvent: H2SO4 or Acetic Acid.

Mechanism & Regioselectivity: The substrate has three directing groups:

-

Methyl (C3): Activator (Ortho/Para). Directs to C4 and C6 .

-

Nitro (C2): Deactivator (Meta). Directs to C4 and C6 .

-

Carboxyl (C1): Deactivator (Meta). Directs to C5 .

Result: C4 and C6 are the activated sites (synergistic direction by Me and NO2).

-

C6 (Para to Me): Sterically less hindered (adjacent to COOH).

-

C4 (Ortho to Me): Sterically congested (adjacent to Me).

Protocol [Based on Process Precedents 1, 3]:

-

Dissolve 3-methyl-2-nitrobenzoic acid (1.0 eq) in concentrated H2SO4 at 0–5 °C.

-

Add DBDMH (0.6 eq) portion-wise to control exotherm.

-

Stir at ambient temperature for 2–4 hours. Monitor via HPLC.[4]

-

Quench: Pour onto ice/water.

-

Workup: Filter the resulting solid. This solid is a mixture of the 4-bromo (desired) and 6-bromo (undesired) isomers.

-

Purification (Crucial): Recrystallize the crude acid from Ethanol/Water or Acetic Acid. The 4-bromo isomer typically crystallizes out, while the 6-bromo isomer remains in the mother liquor.

Step 3: Methyl Esterification

Standard Fischer esterification or conversion via acid chloride.

Protocol:

-

Suspend purified 4-bromo-3-methyl-2-nitrobenzoic acid in Methanol (10 vol).

-

Add catalytic H2SO4 (0.1 eq) or Thionyl Chloride (1.1 eq) dropwise at 0 °C.

-

Reflux for 3–6 hours until starting material is consumed (TLC/HPLC).

-

Concentrate in vacuo.

-

Partition between EtOAc and NaHCO3 (aq) to remove acid traces.

-

Dry (MgSO4) and concentrate to yield This compound .

Part 3: Process Logic & Troubleshooting

Regioselectivity Analysis

The table below highlights why the specific route was chosen over alternatives.

| Parameter | Route A: Nitration of Bromo-Ester | Route B: Bromination of Nitro-Acid (Recommended) |

| Major Product | C6-Nitro isomer (Para to Methyl) | Mixture of C4-Bromo and C6-Bromo |

| Steric Factor | High (C2 is "sandwiched") | Moderate (C4 is adjacent to Methyl) |

| Purification | Difficult chromatographic separation | Facile crystallization of Acid intermediate |

| Scalability | Low (Safety risk of nitration) | High (Standard halogenation) |

Visualizing the Competition

The following diagram illustrates the electronic competition driving the product distribution.

Figure 2: Competition between C4 and C6 substitution pathways. Note that while C6 is kinetically favored due to sterics, the C4 isomer can be isolated via solubility differences.

Part 4: Analytical Characterization

To validate the synthesis, confirm the substitution pattern using NMR. The key differentiator is the coupling constant of the aromatic protons.

-

1H NMR (DMSO-d6/CDCl3):

-

Target (4-Bromo): The aromatic protons at C5 and C6 are adjacent (ortho-coupling). Expect a pair of doublets with J ≈ 8.0–8.5 Hz .

-

Impurity (6-Bromo): The aromatic protons at C4 and C5 are adjacent. However, if the impurity is 5-bromo (unlikely), the coupling would be meta.

-

Note: In the 4-bromo isomer, the protons are at positions 5 and 6. In the 6-bromo isomer, protons are at 4 and 5. Both show ortho coupling.

-

Differentiation: Use NOESY (Nuclear Overhauser Effect Spectroscopy).

-

4-Bromo: NOE observed between Methyl (C3) and no aromatic proton (since C4 is Br).

-

6-Bromo: NOE observed between Methyl (C3) and Proton at C4. This is the definitive test.

-

-

References

-

Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling... Source: Organic Process Research & Development (ACS Publications), 2024. Context: Describes the process route involving bromination of 3-methyl-2-nitrobenzoic acid and the rejection of the regioisomer during crystallization. URL:[Link]

- Source: Google Patents (JPH05132450A).

Sources

- 1. 2343964-43-0,(1S,6R)-2-Boc-2,5-diazabicyclo[4.2.0]octane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Buy this compound | 821773-44-8 [smolecule.com]

- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

The Architect’s Hand: Directing Groups in Polysubstituted Benzene Synthesis

Topic: Role of Directing Groups in the Synthesis of Polysubstituted Benzene Rings Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

The synthesis of polysubstituted benzene rings—ubiquitous pharmacophores in oncology, virology, and metabolic therapeutics—has historically been constrained by the immutable laws of electronic bias (ortho/para vs. meta directing effects) inherent to Electrophilic Aromatic Substitution (EAS). For the modern drug discovery professional, these constraints are no longer acceptable.

This guide details the paradigm shift from electronic control to chelation control . By leveraging Directing Groups (DGs) in transition-metal-catalyzed C–H activation, researchers can now install substituents at geometrically distinct positions, overriding intrinsic electronic preferences. We analyze the hierarchy of DGs, from classical "permanent" auxiliaries to the cutting-edge "transient" and "template-assisted" systems that enable meta- and para-selective functionalization.

Mechanistic Foundations: The Shift to Chelation Control

To master polysubstitution, one must distinguish between the two governing regimes of aromatic functionalization.

Classical Regime: Electronic Control (EAS)

-

Mechanism: Interaction between the

-cloud and an electrophile ( -

Selectivity: Dictated by the stability of the sigma-complex (Wheland intermediate).

-

Limitation: Cannot easily access meta positions if the directing substituent is ortho/para directing (and vice versa). Poly-functionalization often leads to "dead" (unreactive) arenas or inseparable isomer mixtures.

Modern Regime: Chelation Control (C–H Activation)

-

Mechanism: A Lewis-basic Directing Group (DG) coordinates to a metal center (Pd, Rh, Ir), bringing it into proximity with a specific C–H bond.

-

Selectivity: Dictated by the geometry of the metallacycle (typically 5- or 6-membered rings) and the "reach" of the ligand.

-

Advantage: Overrides electronic bias.[1] An electron-rich group can direct meta via a template, or an electron-poor group can direct ortho via chelation.

Visualization: The Concerted Metalation-Deprotonation (CMD)

The dominant mechanism for Pd(II)-catalyzed C–H activation is CMD, where a carbonate or acetate ligand acts as an intramolecular base.

[2]

Strategic Hierarchy of Directing Groups

In high-value synthesis, the choice of DG is a strategic decision balancing reactivity (how easily it activates the C-H bond) against atom economy (how easily it is removed).

| DG Class | Characteristics | Reactivity | Removability | Ideal Application |

| Monodentate (Weak) | Ketones, Esters, Ethers. Coordinate weakly. | Low | N/A (Native FG) | Late-stage functionalization of existing motifs. |

| Bidentate (Strong) | Pyridines, Quinolines (e.g., 8-aminoquinoline). Form rigid chelates. | Very High | Difficult (Requires harsh hydrolysis) | Installing difficult groups (e.g., fluorination, alkylation). |

| Traceless | Carboxylic acids (decarboxylative), N-oxides.[2] | High | Auto-removal | Synthesis of clean biaryls without residual auxiliaries. |

| Transient (TDG) | Amines condensing with aldehydes.[3][4] Reversible. | High | Auto-removal (Hydrolysis) | Ortho-functionalization of benzaldehydes. |

| Template (Remote) | U-shaped nitriles/heterocycles. | Tunable | Moderate | Meta/Para functionalization (The "Holy Grail"). |

Advanced Methodology: Transient Directing Groups (TDGs)[4]

The Challenge: Functionalizing benzaldehydes at the ortho position usually requires oxidation to benzoic acid (to use the carboxylate DG) or condensation to an imine, both requiring discrete steps.

The Solution: Use a catalytic amine (e.g., glycine,

Protocol: Pd-Catalyzed Ortho-Arylation of Benzaldehydes

Adapted from Yu et al. and Ge et al.

Reagents:

-

Substrate: Benzaldehyde derivative (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.5 equiv)

-

Catalyst: Pd(OAc)

(10 mol%) -

Transient DG: Glycine or

-Alanine (20 mol%) -

Oxidant/Additive: AgOAc (1.0 equiv) - scavenges iodide

-

Solvent: HFIP (Hexafluoroisopropanol) / AcOH mixture

Step-by-Step Workflow:

-

Imine Formation: In the reaction vessel, the amino acid reacts with the benzaldehyde to form the transient imine species. Equilibrium favors the imine in acidic media (AcOH).

-

C-H Activation: The nitrogen of the imine coordinates to Pd(II). The carboxylate of the amino acid may also assist, forming a specific geometry that places the Pd at the ortho C-H bond.

-

Oxidative Addition/Reductive Elimination: The aryl iodide couples with the palladacycle.

-

Turnover: The product imine hydrolyzes in the presence of water (generated or added during workup), releasing the ortho-arylated benzaldehyde and regenerating the amino acid.

Advanced Methodology: Meta-Selective Activation via Templates[1][6]

The Challenge: Forming a 12-membered macrocyclic transition state to reach the meta position is entropically unfavorable and kinetically difficult compared to ortho activation.

The Solution: Use a "crane-like" template. A nitrile-containing template attached to the substrate coordinates a heterobimetallic (Pd-Ag) system.[1][5] The linear geometry of the nitrile-Ag bond extends the reach of the catalyst.

Mechanism of Meta-Selectivity

Recent computational studies (Houk, Yu) reveal that the active species is often a Pd-Ag heterodimer .[1]

-

Anchoring: The template (attached to the substrate) binds Ag(I).

-

Handoff: Ag(I) bridges to the Pd(II) center.

-

Reach: The supramolecular assembly positions the Pd(II) exactly over the meta C-H bond.

Case Study: Programmed Synthesis of a Polysubstituted Pharmacophore

Objective: Synthesize a 1,2,3,5-tetrasubstituted benzene core (common in kinase inhibitors) starting from a simple monosubstituted arene.

Strategy: "Walk" around the ring using sequential C-H activation with orthogonal DGs.

-

Step 1 (Ortho): Use a Carboxylic Acid DG .

-

Reaction: Pd-catalyzed olefination (Heck-type) or arylation.[6]

-

Outcome: 1-carboxy-2-alkyl benzene.

-

-

Step 2 (Meta): Use a Nitrile Template .[6][5]

-

Modification: Convert -COOH to a template-bearing amide.

-

Reaction: Pd-catalyzed meta-olefination.[5]

-

Outcome: Substituent installed at position 3 (relative to original group).

-

-

Step 3 (Para/Other): Use Steric Control or Iridium Catalysis .

-

Reaction: Ir-catalyzed borylation (controlled by sterics, activates least hindered C-H).

-

Outcome: Boryl group installed at position 5.

-

-

Step 4 (Diversification): Suzuki coupling of the boronate ester.

Result: A defined substitution pattern that would require 10+ steps using classical EAS is achieved in 4 steps.

References

-

Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 2016. [Link]

-

Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. Journal of the American Chemical Society, 2014. [Link]

-

Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. Chemical Communications, 2020.[2] [Link]

-

Remote para-C-H Functionalization of Arenes by a D-Shaped Biphenyl Template-Based Assembly. Journal of the American Chemical Society, 2015. [Link]

-

Programmed Synthesis towards Multi-substituted Benzene Derivatives. Asia Research News, 2015. [Link]

Sources

- 1. Meta-selective C–H functionalization - Wikipedia [en.wikipedia.org]

- 2. Traceless directing groups: a novel strategy in regiodivergent C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 6. dmaiti.com [dmaiti.com]

potential biological activities of nitrobenzoate derivatives

Technical Guide: Biological Potentials of Nitrobenzoate Derivatives

Executive Summary

Nitrobenzoate derivatives represent a versatile class of pharmacophores in medicinal chemistry, distinguished by the presence of a nitro group (

The core mechanism often hinges on the electronic character of the nitro group—acting as a strong electron-withdrawing group (EWG) that modulates the acidity and reactivity of the benzoate core—or its bioreduction into reactive nitrogen species (RNS) within hypoxic or microbial environments.

Chemical Basis & Structure-Activity Relationship (SAR)

The biological efficacy of nitrobenzoates is governed by the positioning of the nitro group and the nature of the ester side chain.

-

The "Warhead" (Nitro Group): The

group serves two functions:-

Electronic Modulation: It increases the lipophilicity and acidity of the parent benzoic acid, enhancing interaction with metal-centered enzymes (e.g., Urease).

-

Bioreductive Activation: In anaerobic or hypoxic conditions (e.g., inside M. tuberculosis granulomas or solid tumors), nitroreductases convert

to hydroxylamines (

-

-

The Scaffold (Benzoate): The ester chain length determines cell permeability. Medium-chain alkyl esters (e.g., pentyl) often show superior fungal cell penetration compared to methyl esters or free acids.

Figure 1: SAR Logic of Nitrobenzoate Derivatives

Caption: SAR logic dictating the biological potency of nitrobenzoate derivatives based on substitution patterns.

Therapeutic Applications

Antimycobacterial Activity (Tuberculosis)

Research indicates that 3,5-dinitrobenzoate esters exhibit potent activity against Mycobacterium tuberculosis (Mtb).[1]

-

Key Insight: Activity is independent of the compound's pKa or hydrolysis rate, suggesting a specific interaction rather than a generic acid stress mechanism.

-

Lead Compounds: 3,5-dinitrobenzoate alkyl esters.

-

Mechanism: Likely involves intra-mycobacterial bioreduction, leading to nitrosative stress that the bacilli cannot neutralize.

Antifungal Activity

Derivatives such as methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate have demonstrated significant efficacy against Candida species (C. albicans, C. guilliermondii).[2]

-

Molecular Target: In silico models suggest these compounds inhibit Thymidylate Kinase (TPMK) , an enzyme essential for DNA synthesis in fungi.

-

Potency: MIC values range from 31 to 39 µM , comparable to some standard azoles in specific resistant strains.

Anticancer Potential (Hypoxia-Activated Prodrugs)

Nitrobenzoates function as "smart bombs" in oncology. Solid tumors often have hypoxic cores where normal cells cannot survive.

-

Mechanism: Nitrobenzyl derivatives of Topoisomerase I inhibitors (e.g., SN-38) are inactive until reduced in the hypoxic tumor microenvironment.

-

Selectivity: The electron-withdrawing nitro group deactivates the drug in oxygenated (healthy) tissue. In hypoxia, reduction triggers the release of the active cytotoxic agent.

-

Data: 4-nitrobenzyl derivatives show up to a 19-fold decrease in systemic toxicity compared to the parent drug while maintaining intratumoral efficacy.

Enzyme Inhibition: Urease

p-Nitrobenzoic acid acts as a competitive inhibitor of Urease (e.g., from Helicobacter pylori or Jack Bean).

-

Clinical Relevance: Urease allows H. pylori to survive stomach acid by producing ammonia.[3][4] Inhibiting this enzyme destabilizes the bacterial niche.

-

Kinetics: Competitive inhibition, where the nitrobenzoate competes with urea for the nickel-containing active site.

Mechanisms of Action

The following diagram illustrates the dual pathways of action: direct enzyme inhibition and bioreductive activation.

Caption: Dual mechanistic pathways: Bioreductive cytotoxicity (left) and direct enzyme inhibition (right).

Experimental Protocols

Synthesis of 3-Hydroxyphenyl-4-nitrobenzoate

Context: A representative protocol for synthesizing bioactive nitrobenzoate esters.

-

Reagents: Resorcinol (or substituted phenol), 4-nitrobenzoyl chloride, 1N NaOH (ethanolic).

-

Procedure:

-

Dissolve Resorcinol in ethanolic 1N NaOH in a round-bottom flask.

-

Add 4-nitrobenzoyl chloride dropwise with continuous stirring at room temperature.

-

Reaction Time: Stir for 3 hours.

-

Work-up: The product precipitates out. Filter the solid.

-

Purification: Wash sequentially with ethanol, dilute NaOH (to remove unreacted phenol), and water.[5] Air dry.

-

Validation: Confirm structure via 1H-NMR (expect signals ~8.2-8.3 ppm for nitro-aromatic protons).

-

Urease Inhibition Assay (Indophenol Method)

Context: To determine the IC50 of nitrobenzoate derivatives against Urease.[6]

-

Preparation: Prepare Jack Bean Urease solution (5 U/mL) and test compound (serially diluted in buffer).

-

Incubation: Mix 25 µL enzyme + 5 µL test compound. Incubate at 37°C for 15 mins.

-

Substrate: Add 55 µL of Urea solution (100 mM). Incubate for 15 mins at 37°C.

-

Detection: Add 45 µL Phenol reagent + 70 µL Alkali reagent (hypochlorite).

-

Readout: Measure absorbance at 630 nm after 50 mins.

-

Calculation: % Inhibition =

.

Quantitative Data Summary

| Compound Class | Target Organism/Enzyme | Activity Metric | Reference |

| 3,5-dinitrobenzoate esters | M. tuberculosis | High Potency (MIC < 10 µg/mL) | [1] |

| Pentyl 3-methyl-4-nitrobenzoate | C. guilliermondii | MIC: 31 µM | [2] |

| p-Nitrobenzoic acid | Jack Bean Urease | Competitive Inhibitor (Ki < p-Chloro) | [3] |

| 4-Nitrobenzyl-SN-38 | Topoisomerase I | IC50: ~58 nM (after activation) | [4] |

References

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Microorganisms, 2023.[1] Link

-

3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates. ResearchGate, 2025. Link

-

p-Amino Benzoic Acid and p-Hydroxy Benzoic Acid as Jackbean Urease Inhibitors. RSIS International. Link (Contextual support for nitro-analog competitive inhibition).

-

Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents. Molecules, 2017. Link

-

Synthesis of 4-nitro-Benzoates for evaluation antimicrobial activity. Current Trends in Pharmacy and Pharmaceutical Chemistry. Link

Sources

- 1. ciencia.ucp.pt [ciencia.ucp.pt]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

using Methyl 4-bromo-3-methyl-2-nitrobenzoate in Suzuki coupling reactions

Application Note: Strategic Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-3-methyl-2-nitrobenzoate

Executive Summary

This compound represents a unique class of "push-pull" polysubstituted arenes often encountered in the synthesis of PARP inhibitors, kinase modulators, and immunomodulatory drugs.

Successfully coupling this scaffold requires navigating a distinct chemical paradox:

-

Electronic Activation: The para-ester and meta-nitro groups make the C-Br bond highly electron-deficient, facilitating rapid oxidative addition.

-

Steric Deactivation: The C3-methyl group (ortho to the bromide) creates significant steric strain, hindering the transmetallation step and promoting side reactions like protodebromination.

This guide provides optimized protocols to overcome the "ortho-effect" while preserving the base-sensitive ester and reducible nitro functionalities.

Mechanistic Analysis & Catalyst Selection

To design a self-validating protocol, we must understand the causality of failure modes for this specific substrate.

The Substrate Map

-

C1 (-COOMe): Base-sensitive. High pH (>12) or strong nucleophiles (OH-, OMe-) will cause hydrolysis or transesterification.

-

C2 (-NO2): Redox-sensitive. Palladium black formation can lead to nitro reduction.

-

C3 (-Me): The primary steric gatekeeper. It blocks the approach of the boronate species.

-

C4 (-Br): The reaction site.[1]

Catalyst Strategy

Standard catalysts like Pd(PPh₃)₄ often fail here because the triphenylphosphine ligands are not bulky enough to force the reductive elimination in crowded systems, nor electron-rich enough to stabilize the oxidative addition intermediate against protodebromination.

Recommended Systems:

-

SPhos Pd G2 / XPhos Pd G2: These Buchwald precatalysts are dialkylbiaryl phosphines.

-

Why: The bulky ligand creates a "pocket" that facilitates coupling at the hindered C4 position. The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio, preventing catalyst poisoning by the nitro group.

-

-

Pd(dppf)Cl₂: The "Workhorse."

-

Why: The large bite angle of the dppf ligand forces the reductive elimination step, which is often the rate-determining step in sterically congested couplings.

-

Visualization: Steric-Electronic Landscape

The following diagram illustrates the competing forces on the molecule and the logic path for condition selection.

Figure 1: Mechanistic logic map detailing the interplay between electronic activation and steric hindrance, guiding catalyst and base selection.

Experimental Protocols

Method A: The "High-Performance" Protocol (Recommended)

Best for: Complex boronic acids, heteroaryl coupling, or high-value intermediates.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: SPhos Pd G2 (2–5 mol%)

-

Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)

-

Solvent: Toluene : Water (10:1 ratio)[2]

Step-by-Step:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), SPhos Pd G2 (0.02 eq), and finely ground K₃PO₄ (2.0 eq).

-

Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3).[2]

-

Solvate: Inject degassed Toluene and Water (10:1 v/v) via syringe. The concentration of the aryl bromide should be roughly 0.1 M to 0.2 M.

-

React: Heat the mixture to 80°C for 4–12 hours. Note: Do not exceed 100°C to prevent nitro-group degradation.

-

Monitor: Check via LC-MS. Look for the disappearance of the bromide (M+H or M+Na peaks).

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (x1) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.

Method B: The "Robust/Scale-Up" Protocol

Best for: Simple phenyl boronic acids, larger scales (>5g), and cost-efficiency.

Reagents:

-

Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

-

Combine substrate, boronic acid, Pd(dppf)Cl₂, and Cs₂CO₃ in a round-bottom flask.

-

Add Dioxane/Water mixture.[3]

-

Degas by bubbling Nitrogen through the solvent for 10 minutes (sparging).

-

Heat to 90°C under Nitrogen balloon.

-

Reaction is typically complete in 3–6 hours due to the activating nature of the nitro group.

Experimental Workflow Diagram

Figure 2: Standardized workflow ensuring inert atmosphere handling and checkpoint validation.

Data & Troubleshooting Guide

The following table summarizes expected outcomes and fixes for common issues with this specific scaffold.

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to SPhos Pd G2 or XPhos . The steric bulk at C3 is preventing transmetallation. |

| Protodebromination | Reductive Elimination Failure | Use a strictly anhydrous solvent system (DMF/Toluene) with CsF as the base instead of aqueous carbonate. |

| Ester Hydrolysis | Base too strong / Too much water | Switch from K₂CO₃ to K₃PO₄ (milder). Reduce water ratio to 20:1 or use anhydrous conditions. |

| Black Precipitate | Pd Aggregation (Pd-Black) | Add 5-10 mol% free ligand (e.g., SPhos) to stabilize the active species. |

References

-

Vertex Pharmaceuticals. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

- Relevance: Establishes protocols for electron-deficient, ortho-substituted aryl systems.

- Relevance: Provides baseline conditions for methyl benzoate deriv

-

Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Literature. [Link]

- Relevance: Authoritative source for mechanism, specifically the role of base activ

- Relevance: Confirms physical properties and stability d

Sources

Application Notes and Protocols for Nucleophilic Substitution on Methyl 4-bromo-3-methyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for performing nucleophilic aromatic substitution (SNAr) reactions on Methyl 4-bromo-3-methyl-2-nitrobenzoate. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Scientific Foundation: The Chemistry of Activated Nucleophilic Aromatic Substitution

This compound is an ideal substrate for nucleophilic aromatic substitution. The reactivity of the aryl bromide is significantly enhanced by the presence of a strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the bromine leaving group. This strategic placement is crucial for the stabilization of the reaction intermediate, a key factor in the facility of the SNAr mechanism.[1][2][3][4][5]

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7] In the first, and typically rate-determining step, a nucleophile attacks the carbon atom bearing the bromine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3][4] The negative charge of this intermediate is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the ortho-nitro group. This delocalization provides substantial stabilization, lowering the activation energy of the reaction.[5] In the second, faster step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The presence of the methyl group at the 3-position and the methyl ester at the 1-position also influence the reactivity through steric and electronic effects, although to a lesser extent than the powerful nitro group.

Reaction Schematics and Mechanistic Overview

The general transformation for the nucleophilic substitution on this compound is depicted below. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromide.

Caption: General scheme for the nucleophilic substitution on this compound.

The detailed mechanism, highlighting the crucial role of the ortho-nitro group in stabilizing the Meisenheimer complex, is illustrated in the following diagram.

Caption: Mechanism of the SNAr reaction on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the substitution of the bromo group with various nucleophiles. These protocols are designed to be self-validating, with in-process checks and purification strategies to ensure the integrity of the final product.

Protocol 1: Amination with Primary and Secondary Amines

The introduction of an amino group is a common transformation in drug discovery. This protocol outlines a general procedure for the reaction of this compound with a range of amines.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine, benzylamine) (1.2 - 2.0 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine or DBU) (2.0 - 3.0 equivalents)

-

Solvent (e.g., DMF, DMSO, NMP, or acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the chosen base (2.0-3.0 eq.), and a magnetic stir bar.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Solvent and Reagent Addition: Add the anhydrous solvent via syringe, followed by the amine (1.2-2.0 eq.).

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water). For the purification of a similar compound, methyl 4-anilino-3-nitrobenzoate, slow evaporation from an ethanol solution yielded crystals suitable for X-ray analysis.[8]

Experimental Workflow:

Caption: Workflow for the amination of this compound.

Protocol 2: Alkoxylation with Alkoxides

This protocol describes the synthesis of aryl ethers through the reaction with alkoxides, typically generated in situ from the corresponding alcohol and a strong base.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, phenol) (as solvent or in excess)

-

Base (e.g., NaH, KOt-Bu, NaOH, KOH) (1.1 - 1.5 equivalents)

-

Anhydrous solvent (if the alcohol is not used as the solvent, e.g., THF, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Alkoxide Formation (if necessary): In a dry flask under an inert atmosphere, dissolve the alcohol in an anhydrous solvent and add the base portion-wise at 0 °C. Stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.

-

Reaction Setup: To the solution of the alkoxide, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

-

Reaction: Heat the reaction mixture to a suitable temperature (typically 50-100 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 3: Thiolation with Thiolates

The synthesis of aryl thioethers can be achieved through the reaction with thiols in the presence of a base.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, ethanethiol) (1.1 - 1.5 equivalents)

-

Base (e.g., K₂CO₃, Et₃N, NaOH) (1.5 - 2.0 equivalents)

-

Solvent (e.g., DMF, DMSO, ethanol)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.1-1.5 eq.) in the chosen solvent.

-

Thiolate Formation: Add the base (1.5-2.0 eq.) and stir the mixture at room temperature for 15-30 minutes to form the thiolate in situ.

-

Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Once the reaction is complete, cool to room temperature and acidify the mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic extract with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Comparative Data and Optimization

The choice of reaction parameters can significantly impact the outcome of the nucleophilic substitution. The following table summarizes key variables and their expected effects, based on established principles of SNAr reactions.

| Parameter | Variation | Effect on Reaction | Rationale & References |

| Nucleophile | Amine > Thiol > Alcohol | Reaction rate generally follows this trend. | Nucleophilicity of the attacking species. |

| Base | Stronger base (e.g., NaH, KOt-Bu) vs. Weaker base (e.g., K₂CO₃, Et₃N) | Stronger bases can accelerate the reaction by fully deprotonating the nucleophile. | Increases the concentration of the more nucleophilic anionic species. |

| Solvent | Polar aprotic (DMF, DMSO) vs. Polar protic (Ethanol, Water) | Polar aprotic solvents generally give faster reactions. | They solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive. Protic solvents can hydrogen bond with the nucleophile, reducing its nucleophilicity. |

| Temperature | Higher temperature | Increases reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

| Leaving Group | F > Cl > Br > I | For SNAr, fluoride is often the best leaving group. | The rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic. |

Alternative Methodologies: Transition-Metal Catalyzed Cross-Coupling

While SNAr is a powerful method for the functionalization of this compound, transition-metal catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation offer alternative and often milder routes to C-N, C-O, and C-S bond formation.[1][6][9][10]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile for the formation of C-N bonds and is often tolerant of a wide range of functional groups.[1][2] It can be particularly useful for less reactive aryl bromides or when milder reaction conditions are required.

-

Ullmann Condensation: This copper-catalyzed reaction is a classic method for the formation of C-O, C-N, and C-S bonds.[6][9] While traditional Ullmann conditions often require high temperatures, modern ligand-accelerated protocols have significantly expanded its applicability under milder conditions.

A comparative overview of these methods is presented below:

| Feature | SNAr | Buchwald-Hartwig Amination | Ullmann Condensation |

| Metal Catalyst | None | Palladium | Copper |

| Activation | Requires strong electron-withdrawing groups | Generally applicable to a wide range of aryl halides | Prefers aryl iodides and bromides |

| Temperature | Often requires elevated temperatures | Can often be performed at lower temperatures | Traditionally high temperatures, modern methods are milder |

| Substrate Scope | More limited by electronic requirements | Very broad | Broad, especially with modern ligands |

| Cost | Generally low cost | Palladium catalysts can be expensive | Copper is more economical |

Characterization of Products

The successful synthesis of substituted products should be confirmed by a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. For example, in the ¹H NMR spectrum of a successfully substituted product, the signals corresponding to the aromatic protons will shift compared to the starting material. Spectroscopic data for a related compound, methyl 4-methoxy-3-nitrobenzoate, is available in public databases.[9]

-

Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the incorporation of the nucleophile.

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the product molecule.

-

Melting Point (MP): A sharp melting point is a good indicator of the purity of a solid product.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no conversion | Insufficient activation of the aryl halide. | The substrate is well-activated. Consider other factors. |

| Low reaction temperature. | Gradually increase the reaction temperature. | |

| Weak nucleophile. | Use a stronger base to generate the anionic nucleophile. | |

| Inappropriate solvent. | Switch to a polar aprotic solvent like DMF or DMSO. | |

| Formation of side products | Reaction with the solvent. | Use a non-nucleophilic solvent. |

| Over-reaction or decomposition. | Lower the reaction temperature or shorten the reaction time. | |

| Hydrolysis of the ester. | Ensure anhydrous conditions. | |

| Difficult purification | Product and starting material have similar polarity. | Optimize the eluent system for column chromatography; consider recrystallization. |

| Product is highly polar. | Use a more polar eluent system or consider reverse-phase chromatography. |

References

-

Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

-

Nucleophilic aromatic substitution. In Wikipedia; 2023. [Link]

-

6.1: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Methyl 4-methoxy-3-nitrobenzoate. PubChem. [Link]

-

Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Mustansiriyah University. [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

-

Nucleophilic aromatic substitution - Wikipedia. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. [Link]

-

Methyl 4-anilino-3-nitrobenzoate - PMC. [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

Sources

- 1. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. Methyl 4-anilino-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl 4-methoxy-3-nitrobenzoate | C9H9NO5 | CID 602104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemo-selective Reduction Strategies for Sterically Congested Nitroarenes

Executive Summary

The reduction of Methyl 4-bromo-3-methyl-2-nitrobenzoate presents a classic "Chemoselectivity vs. Steric Hindrance" conflict. The target transformation is the selective reduction of the nitro group (-NO₂) to the aniline (-NH₂) without affecting the labile aryl bromide (-Br) or the methyl ester (-COOMe).

The Core Challenge:

-

Steric Congestion (The Ortho-Effect): The nitro group at C2 is "sandwiched" between the ester at C1 and the methyl group at C3. This forces the nitro group out of planarity with the benzene ring, reducing resonance overlap and raising the activation energy for reduction. Standard mild reducing agents often fail to access the nitrogen center.

-

Chemo-instability:

-

Dehalogenation: Standard catalytic hydrogenation (H₂/Pd-C) will rapidly cleave the C-Br bond (hydrodehalogenation).

-

Hydrolysis: Strong acidic or basic conditions at high temperatures risk hydrolyzing the methyl ester.

-

This guide details three validated protocols, ranked by scalability and reliability, to navigate this specific landscape.

Substrate Analysis & Mechanistic Strategy

The substrate, This compound , requires a reduction strategy that relies on single-electron transfer (SET) mechanisms (Metals) or poisoned heterogeneous catalysis rather than standard hydride donors or uninhibited hydrogenation.

Structural Congestion Visualization

The following diagram illustrates the steric clash and the competing reaction pathways.

Figure 1: Reaction pathways and chemoselectivity risks.

Protocol A: The "Gold Standard" – Modified Bechamp Reduction (Fe/AcOH)

Best for: Scalability, low cost, and absolute preservation of the bromine atom. Mechanism: Iron-mediated single electron transfer in weak acid. The bulky iron surface is actually advantageous here; the high temperature required for the reaction overcomes the steric barrier of the C2 position.

Materials

-

Substrate: this compound (1.0 eq)

-

Iron Powder (Fe): 5.0 eq (Fine mesh, <325 mesh preferred for surface area)

-

Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:4 ratio) or pure AcOH

-

Catalyst: Conc. HCl (catalytic, 2-3 drops) to activate Fe surface.

Step-by-Step Protocol

-

Activation: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with Fe sludge), suspend the Iron Powder (5.0 eq) in Ethanol/Water (5:1). Add 2 drops of conc. HCl and stir vigorously for 10 minutes to etch the oxide layer off the iron.

-

Addition: Dissolve the Substrate (1.0 eq) in Ethanol/Acetic Acid (4:1 v/v). Add this solution to the iron suspension.

-

Note: For this sterically hindered substrate, add the substrate all at once. We need high thermal driving force, not a slow trickle.

-

-

Reaction: Heat the mixture to Reflux (approx. 80°C) .

-

Critical Checkpoint: The reaction should turn grey/black. Monitor by TLC or HPLC. Due to the C2-sterics, this may take 4–6 hours, significantly longer than unhindered nitroarenes.

-

-

Workup (The "Sludge" Management):

-

Cool to room temperature.[1]

-

Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge. Wash the pad with Ethyl Acetate.[2]

-

Neutralization: Concentrate the filtrate to remove most Ethanol/AcOH. Dilute with Ethyl Acetate and carefully wash with saturated NaHCO₃ until pH ~8. (Caution: CO₂ evolution).

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Why this works: Iron is not active enough to insert into the C-Br bond under these conditions, ensuring 100% chemoselectivity for the nitro group.

Protocol B: The "Chemical Sledgehammer" – Stannous Chloride (SnCl₂)

Best for: Small-scale (mg to g) lab synthesis where filtration of iron sludge is undesirable. Mechanism: Sn(II) oxidizes to Sn(IV). The Lewis acidity of SnCl₂ helps coordinate the nitro oxygen, pulling it out of the steric pocket.

Materials

-

Substrate (1.0 eq)[1]

-

Solvent: Ethanol or Ethyl Acetate (avoid water to protect the ester)

Step-by-Step Protocol

-

Dissolution: Dissolve the substrate in Ethanol (0.1 M concentration).

-

Reagent Addition: Add solid SnCl₂·2H₂O (5.0 eq) in one portion.[1]

-

Heating: Heat to 70°C for 2–3 hours.

-

Observation: The solution often turns yellow/orange.

-

-

Workup (Emulsion Prevention):

-

The Trap: Standard aqueous workup creates a gelatinous tin hydroxide emulsion that is impossible to separate.

-

The Fix: Cool the reaction.[1] Pour into a mixture of Ice and 10% NaOH (enough to make pH > 10). The high pH converts tin salts into soluble stannates (

), keeping the aqueous layer clear. -

Extract immediately with Ethyl Acetate or DCM.

-

Caution: Do not leave the ester in contact with NaOH for prolonged periods; extract quickly to avoid hydrolysis.

-

Protocol C: Catalytic Hydrogenation (Pt/C - Vanadium)

Best for: Cleanest profile (no metal waste), provided the correct catalyst is used. Contraindication: Do NOT use Pd/C. Palladium will strip the bromine before reducing the hindered nitro group.

Materials

-

Catalyst: 5% Platinum on Carbon (Pt/C) , sulfided (0.5 mol%) OR Pt/C doped with Vanadium .

-

Hydrogen Source: H₂ balloon (1 atm) or Hydrogenator (3 bar).

-

Solvent: Methanol or THF.

Step-by-Step Protocol

-

Setup: Charge the flask with Substrate and Methanol.

-

Catalyst Loading: Add 5% Pt/C (sulfided).

-

Why Sulfided? Sulfur poisons the high-energy sites on the metal surface responsible for C-Br bond cleavage, but leaves the sites active enough for -NO₂ reduction.

-

-

Hydrogenation: Purge with N₂, then introduce H₂. Stir vigorously at RT to 40°C .

-

Steric Note: If the reaction stalls due to the C2-methyl/C1-ester block, increase pressure to 5 bar rather than increasing temperature (to avoid dehalogenation).

-

-

Workup: Filter through a 0.45 µm nylon filter or Celite. Concentrate.

Decision Matrix & Troubleshooting

Use this logic flow to select the correct method for your specific constraints.

Figure 2: Method selection workflow based on scale and equipment availability.

Analytical Validation (QC)

Upon completion, verify the product identity using these specific NMR markers. The shift in the aromatic protons is diagnostic of the conversion from the electron-withdrawing Nitro group to the electron-donating Amine.

| Feature | Substrate (-NO₂) | Product (-NH₂) | Reason |

| Aromatic H (C5, C6) | δ 7.8 - 8.0 ppm | δ 6.8 - 7.2 ppm | Shielding effect of the amine lone pair. |

| Amine Protons (-NH₂) | Absent | δ 4.0 - 5.5 ppm | Broad singlet (exchangeable with D₂O). |

| LCMS (M+H) | 274/276 (Br isotope) | 244/246 (Br isotope) | Loss of O₂ (-32), Gain of H₂ (+2) = Net -30 mass unit. |

References

-

Béchamp Reduction Mechanism & Scope: Title: "The Béchamp Reduction: A Classic Reaction for Nitroarene Reduction" Source:[3] Organic Chemistry Portal / Wikipedia (General Reference) URL:[Link]

-

Selective Reduction using SnCl₂: Title: "Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium" Source:Tetrahedron Letters, 1984, 25(8), 839-842.[4] URL:[Link][4]

-

Prevention of Dehalogenation (Pt/C vs Pd/C): Title: "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines" Source:Organic Process Research & Development, 2013, 17(12).[5] URL:[Link]

-

Substrate Data (this compound): Title: "PubChem Compound Summary for CID 2736829" Source: National Center for Biotechnology Information (2025). URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Methyl 4-bromo-3-methyl-2-nitrobenzoate as a Key Intermediate in Pharmaceutical Synthesis

Introduction

Methyl 4-bromo-3-methyl-2-nitrobenzoate is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. With a molecular formula of C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol , its structure is characterized by a strategic arrangement of four distinct functional groups on a benzene ring: a methyl ester, a bromine atom, a methyl group, and a nitro group.[1] This unique substitution pattern makes it an exceptionally valuable intermediate, particularly in the construction of heterocyclic scaffolds central to modern therapeutics. The orchestrated reactivity of its functional groups—the reducible nitro group, the displaceable bromo substituent, and the ortho-positioned methyl group—provides a versatile platform for intricate molecular assembly. Notably, this intermediate is a documented precursor in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancer.[2][3][4] This guide provides a detailed exploration of its synthesis, properties, and a key application in the pathway toward advanced pharmaceutical intermediates.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety profile of an intermediate is paramount for its effective and safe implementation in any synthetic workflow.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 821773-44-8 | [1] |

| Molecular Formula | C₉H₈BrNO₄ | [1] |

| Molecular Weight | 274.07 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 101 - 105 °C | [1] |

| Solubility | Soluble in organic solvents such as toluene | [1] |

Safety and Handling Precautions

This compound and its precursors are hazardous chemicals that require careful handling in a well-ventilated fume hood.

-

Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][7]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]

-

Handling : Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[7][8]

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9]

-

First Aid :

-

Skin Contact : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][8]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]

-

Synthesis Protocol: this compound

The most common and direct synthesis of the title compound involves the electrophilic aromatic substitution (nitration) of its precursor, Methyl 4-bromo-3-methylbenzoate. The causality behind this protocol lies in the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][10] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the potent electrophile required to react with the deactivated aromatic ring.[10][11]

Diagram 1: Synthesis Workflow of the Title Intermediate

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol: Nitration of Methyl 4-bromo-3-methylbenzoate

-

Reagent Preparation : In a clean, dry flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice-water bath. Maintain the temperature below 10 °C.

-